molecular formula C16H17NO4S B3055208 Benzyl 2-{[(4-methylphenyl)sulfonyl]amino}acetate CAS No. 63366-76-7

Benzyl 2-{[(4-methylphenyl)sulfonyl]amino}acetate

Cat. No.: B3055208
CAS No.: 63366-76-7
M. Wt: 319.4 g/mol
InChI Key: UDLIDGRREQSGLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 2-{[(4-methylphenyl)sulfonyl]amino}acetate (CAS: 63366-76-7) is a sulfonamide derivative with the molecular formula C₁₆H₁₇NO₄S and a molecular weight of 319.375 g/mol . It features a benzyl ester group linked to an acetamide backbone substituted with a 4-methylphenylsulfonyl moiety. Key physical properties include a density of 1.259 g/cm³, boiling point of 474.6°C, and flash point of 240.8°C . The compound’s sulfonamide group is characteristic of bioactive molecules, often associated with enzyme inhibition or receptor modulation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl 2-[(4-methylphenyl)sulfonylamino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c1-13-7-9-15(10-8-13)22(19,20)17-11-16(18)21-12-14-5-3-2-4-6-14/h2-10,17H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDLIDGRREQSGLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60297853
Record name benzyl 2-{[(4-methylphenyl)sulfonyl]amino}acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60297853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

40.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24834805
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

63366-76-7
Record name NSC118529
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118529
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name benzyl 2-{[(4-methylphenyl)sulfonyl]amino}acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60297853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-P-TOSYLGLYCINE BENZYL ESTER
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Sulfonylation of N-Benzylglycine Methyl Ester

In this route, N-benzylglycine methyl ester is reacted with 4-methylbenzenesulfonyl chloride (tosyl chloride) in the presence of a base such as triethylamine. The base neutralizes hydrochloric acid generated during the reaction, driving the equilibrium toward product formation. The reaction is typically conducted in dichloromethane or tetrahydrofuran at 0–25°C for 4–6 hours, yielding the sulfonamide intermediate.

Reaction Conditions:

  • Solvent: Dichloromethane
  • Base: Triethylamine (1.1 equivalents)
  • Temperature: 0°C to room temperature
  • Yield: 85–92%

Esterification of the Sulfonamide Intermediate

The sulfonamide intermediate is esterified using benzyl alcohol under acidic conditions. p-Toluenesulfonic acid (pTSA) serves as a catalyst in toluene, with azeotropic removal of water via Dean-Stark trap to shift the equilibrium. Reflux conditions (110–120°C) for 8–12 hours afford the final product.

Optimization Insights:

  • Catalyst Loading: 5 mol% pTSA improves reaction rate without side reactions.
  • Solvent: Toluene enhances solubility of aromatic intermediates.
  • Yield: 78–85% after recrystallization.

One-Pot Tandem Synthesis

Recent advances have consolidated the sulfonylation and esterification steps into a single pot, reducing purification steps and improving atom economy. This method employs dual-activation strategies, where the amine is simultaneously protected and activated for esterification.

Reaction Mechanism and Conditions

Glycine is treated with benzyl chloroformate (Cbz-Cl) to form a mixed carbonate intermediate, which reacts in situ with 4-methylbenzenesulfonyl chloride. The use of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) facilitates the reaction in a biphasic system (water/dichloromethane).

Key Parameters:

  • Catalyst: Tetrabutylammonium bromide (10 mol%)
  • Temperature: 25–40°C
  • Yield: 70–76%

Limitations and Solutions

While one-pot methods streamline synthesis, competing hydrolysis of the sulfonyl chloride can reduce yields. Excess sulfonyl chloride (1.5 equivalents) and controlled pH (8–9) mitigate this issue.

Industrial-Scale Production Strategies

Industrial methods prioritize cost-effectiveness and scalability, often employing continuous-flow reactors and recoverable catalysts.

Continuous-Flow Sulfonylation

A patent-pending method utilizes a tubular reactor for the sulfonylation step, with residence times optimized to 30 minutes at 50°C. The process achieves 90% conversion with 99% selectivity, minimizing byproducts.

Advantages:

  • Throughput: 1 kg/hour per reactor module.
  • Catalyst Recycling: Immobilized base resins reduce waste.

Solvent-Free Esterification

Microwave-assisted esterification under solvent-free conditions has been explored for energy efficiency. Benzyl alcohol acts as both reactant and solvent, with pTSA catalysis at 100°C for 2 hours.

Performance Metrics:

  • Yield: 88%
  • Purity: >99% (by HPLC)

Comparative Analysis of Methods

The table below synthesizes data from multiple sources to evaluate the efficacy of different preparation routes:

Method Yield (%) Purity (%) Time (h) Scale Key Advantage
Classical Two-Step 78–92 95–98 12–18 Lab (1–100 g) High reproducibility
One-Pot Tandem 70–76 90–93 6–8 Pilot (100 g) Reduced purification steps
Continuous-Flow 90 99 0.5 Industrial (kg) Scalability and low waste
Solvent-Free 88 99 2 Lab (10–50 g) Energy efficiency

Reaction Optimization and Troubleshooting

Common Side Reactions

  • Hydrolysis of Sulfonyl Chloride: Moisture leads to sulfonic acid byproducts. Use of molecular sieves or anhydrous solvents is critical.
  • Over-Esterification: Excess benzyl alcohol can form dibenzyl esters. Stoichiometric control (1:1 molar ratio) prevents this.

Purification Techniques

  • Recrystallization: Ethanol/water mixtures (3:1) yield needle-like crystals with >99% purity.
  • Column Chromatography: Silica gel with ethyl acetate/hexane (1:4) resolves sulfonamide and ester impurities.

Emerging Methodologies

Enzymatic Esterification

Lipase-catalyzed esterification in ionic liquids (e.g., [BMIM][BF4]) offers an eco-friendly alternative. Preliminary studies report 65% yield at 40°C, though scalability remains challenging.

Photocatalytic Sulfonylation

Visible-light-mediated reactions using eosin Y as a photocatalyst enable sulfonylation at room temperature. This method avoids harsh acids but requires further yield optimization (current yield: 55%).

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-{[(4-methylphenyl)sulfonyl]amino}acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

Benzyl 2-{[(4-methylphenyl)sulfonyl]amino}acetate serves as an important intermediate in the synthesis of more complex molecules. It can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution.

  • Oxidation : Can be oxidized to form sulfone derivatives.
  • Reduction : Reduction reactions can convert the sulfonyl group to sulfide.
  • Substitution : Nucleophilic substitution reactions can occur at the ester or sulfonyl groups .

Biology

This compound has been investigated for its potential biological activities, including:

  • Antimicrobial Activity : Studies have shown effectiveness against bacterial strains such as Staphylococcus aureus and Klebsiella pneumoniae, indicating its potential utility in treating bacterial infections .
  • Anticancer Activity : Research demonstrated significant anti-proliferative effects against various cancer cell lines (e.g., MDA-MB-231 and MCF-7) with IC50 values ranging from 1.52 to 6.31 μM. The compound has been linked to inducing apoptosis in cancer cells, evidenced by increased annexin V-FITC positivity .

Medicine

This compound is being explored for therapeutic applications due to its biological activity. It is considered for further development in pharmacological studies targeting cancer and bacterial infections.

Triple-Negative Breast Cancer Study

A focused investigation on sulfonamide derivatives, including this compound, reported significant anti-proliferative effects on MDA-MB-231 cells. The study highlighted apoptosis induction through increased annexin V-FITC positivity .

Antibacterial Evaluation

Another study evaluated the compound's effectiveness against common bacterial strains, demonstrating notable results against S. aureus and K. pneumoniae. This suggests its potential role in developing new antibacterial therapies .

Mechanism of Action

The mechanism of action of Benzyl 2-{[(4-methylphenyl)sulfonyl]amino}acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table highlights critical differences between the target compound and its analogs:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Functional Groups/Substituents Potential Applications/Notes References
Benzyl 2-{[(4-methylphenyl)sulfonyl]amino}acetate (63366-76-7) C₁₆H₁₇NO₄S 319.375 Benzyl ester, sulfonamido-acetamide Intermediate in medicinal chemistry
2-Oxo-2H-chromen-7-yl derivative (1100102-22-4) C₂₄H₁₉NO₆S 449.477 Coumarin ester, sulfonamido-phenylacetate Nuclear transport modulation (IMA1_HUMAN)
Propyl 2-(4-methylbenzenesulfonamido)benzoate (N/A) C₁₇H₁₉NO₄S ~333.40 (estimated) Propyl ester, sulfonamido-benzoate Biological activity in sulfonamide studies
Methyl 2-[(4-methylphenyl)sulfonylamino]-2-phenylacetate (N/A) C₁₆H₁₇NO₄S 319.375 Methyl ester, sulfonamido-phenylacetate Stereospecific synthesis (R-configuration)
Benzyl acetate (140-11-4) C₉H₁₀O₂ 150.17 Simple benzyl ester (no sulfonamide) Flavoring/fragrance agent
Benzyl sulfinyl-nitro derivative (N/A) C₁₆H₁₅NO₇S₂ 397.42 Sulfinyl, nitro, methylsulfonyl substituents Targets CCR6/XBP1 (immunomodulation)

Key Research Findings and Comparative Analysis

Lipophilicity and Bioavailability
  • The coumarin-based analog () has a larger molecular weight (~449 g/mol) due to the aromatic coumarin ring, which may limit blood-brain barrier penetration but improve fluorescence-based tracking applications .
Thermal and Chemical Stability
  • The target compound’s high boiling point (474.6°C ) suggests thermal stability advantageous for high-temperature reactions .
  • Methyl esters () may hydrolyze faster than benzyl esters under physiological conditions, affecting metabolic pathways .

Biological Activity

Benzyl 2-{[(4-methylphenyl)sulfonyl]amino}acetate is a sulfonamide derivative that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by a sulfonamide functional group, which is known for its low toxicity and significant biological activity. The compound's structure allows it to interact with various biological macromolecules, influencing their functions.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The sulfonylamino group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. This mechanism is crucial in its potential anti-cancer and anti-inflammatory effects.
  • Cellular Interaction : The compound has been shown to bind to specific receptors or proteins, altering their function and triggering various cellular responses, including apoptosis in cancer cells .

Biological Activities

  • Anticancer Activity
    • Recent studies have demonstrated that this compound exhibits significant anti-proliferative effects against various cancer cell lines, including triple-negative breast cancer (MDA-MB-231) and MCF-7. The compound showed IC50 values ranging from 1.52 to 6.31 μM, indicating potent activity with selectivity against cancer cells compared to normal cells .
    • Additionally, the compound has been linked to inducing apoptosis in cancer cells, evidenced by a significant increase in annexin V-FITC positive cells .
  • Antimicrobial Activity
    • The compound has also been evaluated for its antimicrobial properties. It exhibited significant inhibition against bacterial strains such as Staphylococcus aureus and Klebsiella pneumoniae at concentrations of 50 μg/mL, demonstrating its potential as an antibacterial agent .
  • Anti-inflammatory Effects
    • This compound has been investigated for its anti-inflammatory properties. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation .

Research Findings

Recent studies have provided insights into the biological activities of this compound:

Activity Cell Line/Organism IC50 Value Notes
AnticancerMDA-MB-2311.52 - 6.31 μMSelective against breast cancer cells
AntimicrobialS. aureus50 μg/mLSignificant inhibition observed
Anti-inflammatoryVariousNot specifiedPotential modulation of inflammatory cytokines

Case Studies

  • Triple-Negative Breast Cancer Study : A study focused on the effects of sulfonamide derivatives, including this compound, reported significant anti-proliferative effects on MDA-MB-231 cells, leading to apoptosis through increased annexin V-FITC positivity .
  • Antibacterial Evaluation : Another investigation highlighted the compound's effectiveness against common bacterial strains, with notable results against S. aureus and K. pneumoniae, suggesting its utility in treating bacterial infections .

Q & A

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes like α-glucosidase. Focus on hydrogen bonding with sulfonamide NH and ester carbonyl groups .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the enzyme-ligand complex. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA calculations) .
  • QSAR Modeling : Develop models using descriptors like LogP and topological polar surface area (TPSA) to predict inhibitory potency .

How should researchers address contradictions in spectral data when characterizing novel derivatives of this sulfonamide?

Advanced Research Question
Contradictions (e.g., unexpected NMR peaks or MS fragments) may arise from:

  • Impurities : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and compare retention times with standards .
  • Tautomerism : For ambiguous NH signals, perform deuterium exchange experiments or 2D NMR (e.g., HSQC) to resolve exchangeable protons .
  • Stereochemical Issues : Use X-ray crystallography (as in ) to resolve conformational ambiguities. For example, the title compound in crystallized in a monoclinic system (P2₁/c), confirming spatial arrangement.

What strategies enhance the solubility and stability of this compound in biological assays?

Basic Research Question

  • Solubility : Use DMSO for stock solutions (≤10 mM) and dilute in assay buffer containing 0.1% Tween-20 to prevent aggregation .
  • Stability : Store lyophilized samples at –20°C under argon. In aqueous buffers (pH 7.4), monitor degradation via LC-MS over 24 hours .
  • Derivatization : Introduce PEGylated side chains or pro-drug motifs (e.g., ester hydrolysis) to improve bioavailability .

How can researchers validate the mechanistic role of the sulfonamide group in catalytic inhibition?

Advanced Research Question

  • Site-Directed Mutagenesis : Engineer enzyme mutants (e.g., α-glucosidase) to disrupt hydrogen-bonding residues (e.g., Asp349) and measure inhibition changes .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to confirm sulfonamide-enzyme interactions .
  • Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive) .

What are the critical parameters for scaling up the synthesis of this compound while maintaining reproducibility?

Advanced Research Question

  • Reactor Design : Use jacketed reactors with precise temperature control (±1°C) for exothermic sulfonylation .
  • Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progress and intermediate stability .
  • Purification : Optimize flash chromatography conditions (e.g., gradient elution) or switch to recrystallization (ethanol/water) for large batches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 2-{[(4-methylphenyl)sulfonyl]amino}acetate
Reactant of Route 2
Reactant of Route 2
Benzyl 2-{[(4-methylphenyl)sulfonyl]amino}acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.